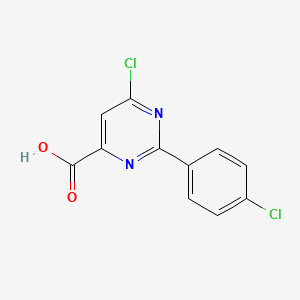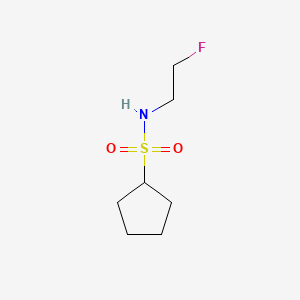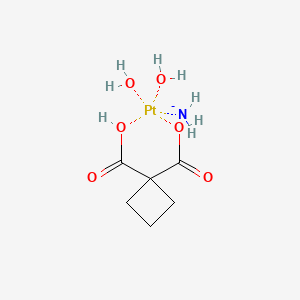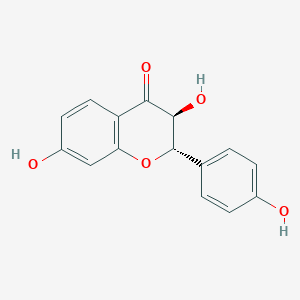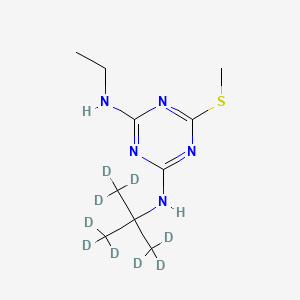
Terbutryn-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbutryn-d9 is a deuterated form of Terbutryn, a triazine herbicide widely used for controlling grasses and broad-leaved weeds. The deuterated version, this compound, is often used in scientific research to study the environmental fate and behavior of Terbutryn due to its stability and distinguishable isotopic signature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Terbutryn-d9 involves the incorporation of deuterium atoms into the Terbutryn molecule. This can be achieved through various methods, including catalytic deuteration or the use of deuterated reagents. The reaction typically involves the substitution of hydrogen atoms with deuterium in the presence of a catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated starting materials and catalysts to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions
Terbutryn-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
Terbutryn-d9 is used extensively in scientific research due to its unique properties. Some of its applications include:
Environmental Studies: Used to trace the environmental fate and degradation pathways of Terbutryn.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of Terbutryn in environmental samples.
Toxicology: Helps in studying the toxicological effects and metabolic pathways of Terbutryn in biological systems.
Agricultural Research: Used to investigate the efficacy and environmental impact of herbicides.
Mecanismo De Acción
Terbutryn-d9, like Terbutryn, inhibits photosynthesis by blocking the photosystem II complex in plants. This disruption prevents the electron transport chain from functioning properly, leading to the cessation of ATP production and ultimately causing plant death. The molecular targets include the D1 protein of the photosystem II complex, which is essential for the photosynthetic process.
Comparación Con Compuestos Similares
Similar Compounds
Atrazine: Another triazine herbicide with similar applications but different environmental behavior.
Simazine: Used for similar purposes but has a different degradation pathway.
Propazine: Shares structural similarities but differs in its environmental persistence.
Uniqueness of Terbutryn-d9
This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in environmental and biological studies. This isotopic labeling provides a distinct advantage in research applications, enabling more accurate and detailed investigations compared to non-deuterated compounds.
Propiedades
Fórmula molecular |
C10H19N5S |
|---|---|
Peso molecular |
250.41 g/mol |
Nombre IUPAC |
4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |
Clave InChI |
IROINLKCQGIITA-WVZRYRIDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NCC)SC |
SMILES canónico |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


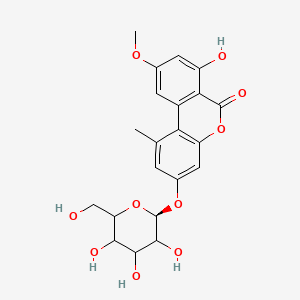
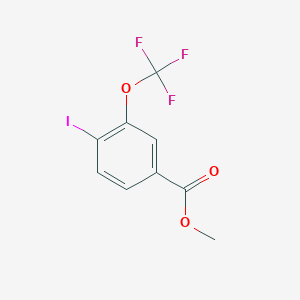
![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)

![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)
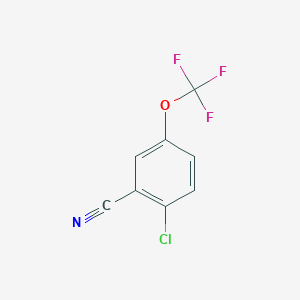
![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)
